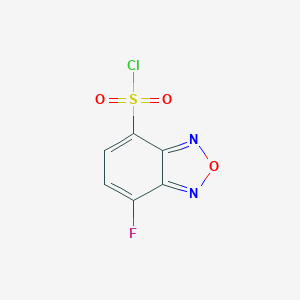

7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride

Overview

Description

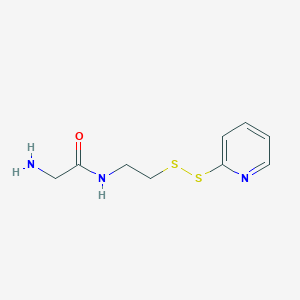

7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride, also known as SBD-F, is a low molecular weight sensitive fluorescent probe . It reacts with sulfhydryl groups to produce highly fluorescent compounds . The rate of reaction of thiols with SBD-F gradually increases with increasing pH .

Synthesis Analysis

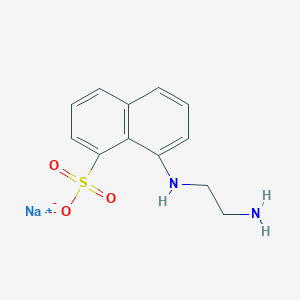

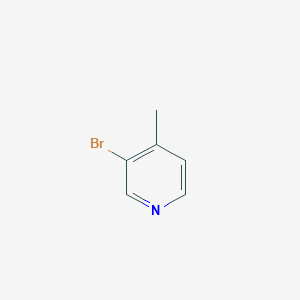

The synthesis of fluorophores containing a 2,1,3-benzoxadiazole unit associated with a π-conjugated system has been reported . In one study, a reagent 7-fluoro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide, DAABD-F, was synthesized .Molecular Structure Analysis

The molecular formula of SBD-F is C6H3FN2O4S . It has an excitation range between 380-385nm and an emission range between 510-515nm .Chemical Reactions Analysis

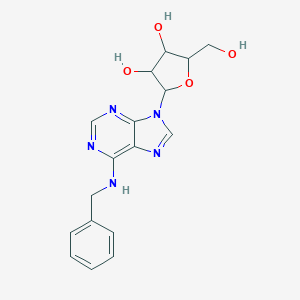

SBD-F has high reactivity to thiol compounds . It has been used to quantify the levels of homocysteine, cysteine, and cysteamine in human plasma .Physical And Chemical Properties Analysis

SBD-F is a solid compound . It has high solubility in DMF and DMSO, and moderate solubility in PBS (pH 7.2) . It has an excitation maximum at 380 nm and an emission maximum at 515 nm .Scientific Research Applications

Fluorescent Probes

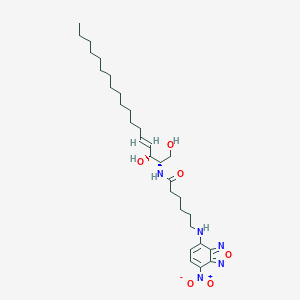

7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride is used in the synthesis of fluorescent probes . These probes are powerful tools with vast potential for application in chemical biology . They are used in various research areas, such as studies of subcellular localization and mechanisms of action of bioactive compounds .

Drug Discovery

This compound plays a significant role in drug discovery . The specific characteristics of the main group of fluorophores, coupled with the development of new techniques, have boosted their investigation in various research areas .

Cell Imaging

7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride is used in cell imaging . The fluorescence emission of these molecules can be measured with great sensitivity, versatility, and quantitative capacity .

Environmental Analysis

This compound is also used in environmental analysis . The composition of the probe can be varied to control the excitation and emission of wavelengths, binding affinity to the molecular target, chemical reactivity, among others .

Amino Acid Investigation

A new highly fluorescent compound precursor was synthesized based on this study considering Hammett substituent constant as parameter, the 4-phenylaminosulfonyl-7-fluoro-2,1,3-benzoxadiazole (15), which could react with amines to produce the very intense chromophore 16 (Scheme 4), a useful tool to investigate amino acids .

Detection of Low Molecular Thiols

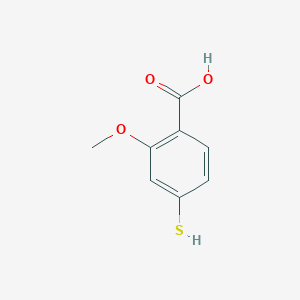

4-Fluoro-7-sulfamoylbenzofurazan is a fluorescent reagent, which directly links to the sulfur atom of thiols without a flexible alkyl chain. It is used to detect low molecular thiols using high performance liquid chromatography .

Fluorimetric Assay of Thiols

This compound is used as a reagent for the fluorimetric assay of thiols .

Optoelectronic Material

The 2,1,3-benzoxadiazole is an electron acceptor unit candidate for modern organic semiconductor synthesis due to its strong electron affinity of oxygen and good coplanarity . It is generally used as a fluorogenic reagent for the analysis of amino acids, protein labeling and structure determination of enzymes .

Mechanism of Action

Target of Action

The primary target of 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride, also known as SBD-F, is thiol groups . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a crucial role in biological systems, participating in various biochemical reactions.

Mode of Action

SBD-F is a thiol-reactive fluorogenic probe . It interacts with its targets (thiols) by forming a covalent bond with the sulfur atom. This reaction results in the release of a fluorescent signal, which can be detected and quantified .

Pharmacokinetics

Its solubility in various solvents like dmf, dmso, and pbs (ph 72) suggests that it may have good bioavailability .

Result of Action

The interaction of SBD-F with thiols results in the emission of a fluorescent signal . This property has been utilized to quantify the levels of thiol-containing compounds such as homocysteine, cysteine, and cysteamine in human plasma .

Action Environment

It’s worth noting that the compound is stable for at least 4 years when stored at -20°c .

Safety and Hazards

The safety data sheet for a similar compound, 2,1,3-Benzoxadiazole-4-sulfonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

Since the successful selection of a fluorogenic derivatization reagent for proteomics studies, a further reactive reagent has been required to obtain more species of proteins . This suggests that there is potential for further structural optimization of SBD-F for improved metabolic stability in vivo .

properties

IUPAC Name |

7-fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2O3S/c7-14(11,12)4-2-1-3(8)5-6(4)10-13-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAADSMIEGGGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400849 | |

| Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

CAS RN |

91366-64-2 | |

| Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

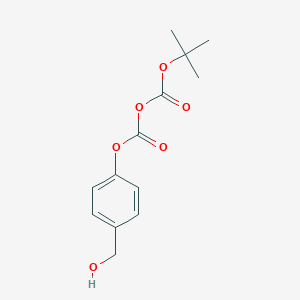

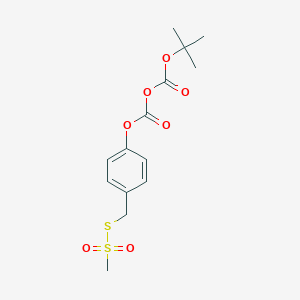

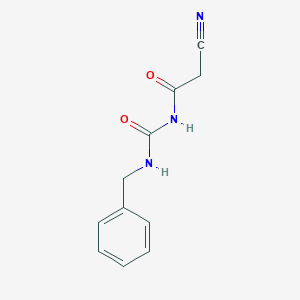

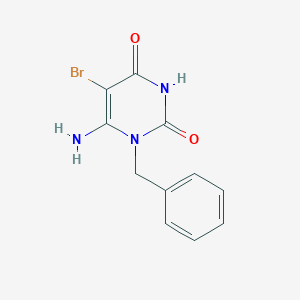

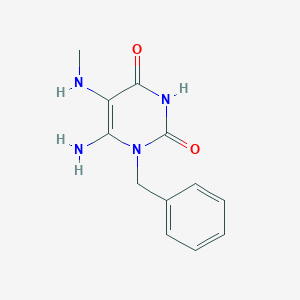

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol](/img/structure/B15003.png)

![methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate](/img/structure/B15008.png)

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)